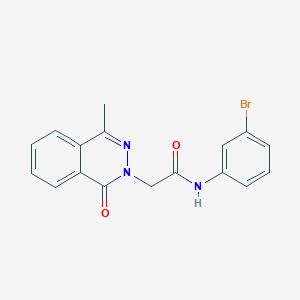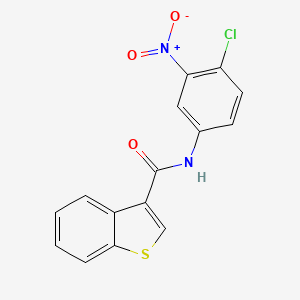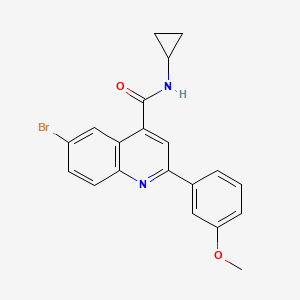
N-(3-bromophenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide
説明
N-(3-bromophenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BPTES, and it has been found to have a unique mechanism of action that makes it a promising candidate for further study.
作用機序
BPTES works by binding to the active site of glutaminase, preventing it from carrying out its normal function of converting glutamine to glutamate. This inhibition of glutaminase activity leads to a reduction in the production of ATP, which is essential for the survival of cancer cells. BPTES has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to have a number of biochemical and physiological effects in cancer cells. These include a reduction in the levels of glutamate and alpha-ketoglutarate, as well as an increase in the levels of reactive oxygen species. BPTES has also been found to alter the expression of a number of genes involved in cancer cell metabolism and survival.
実験室実験の利点と制限
One advantage of using BPTES in lab experiments is that it is a highly specific inhibitor of glutaminase, meaning that it does not affect other enzymes or metabolic pathways. This specificity makes it a valuable tool for studying the role of glutaminase in cancer cell metabolism. However, one limitation of using BPTES is that it can be difficult to work with due to its low solubility in water and other solvents.
将来の方向性
There are a number of potential future directions for research on BPTES. One area of interest is the development of new cancer therapies that target glutaminase activity using BPTES or other inhibitors. Another area of interest is the study of the role of glutaminase in other diseases, such as neurodegenerative disorders. Additionally, further research is needed to better understand the mechanism of action of BPTES and its effects on cancer cell metabolism.
科学的研究の応用
BPTES has been studied for its potential use in cancer research, as it has been found to inhibit the activity of glutaminase, an enzyme that is essential for the survival of certain cancer cells. By inhibiting glutaminase, BPTES can potentially reduce the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
N-(3-bromophenyl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-11-14-7-2-3-8-15(14)17(23)21(20-11)10-16(22)19-13-6-4-5-12(18)9-13/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSORJPCIBGNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187358 | |
| Record name | N-(3-Bromophenyl)-4-methyl-1-oxo-2(1H)-phthalazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444935-90-4 | |
| Record name | N-(3-Bromophenyl)-4-methyl-1-oxo-2(1H)-phthalazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444935-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Bromophenyl)-4-methyl-1-oxo-2(1H)-phthalazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3482206.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B3482212.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B3482220.png)

![N-[4-(benzyloxy)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3482229.png)

![2-[(2-chloro-4-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B3482244.png)
![3-amino-N-(3,4-dimethoxyphenyl)-4-phenyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3482250.png)

![1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3482254.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B3482259.png)

![8,9-diphenyl-2-(2-thienyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3482292.png)
